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Introduction

Co0 102862, also known as V102862 and chemically described as 4-(4-
Fluorophenoxy)benzaldehyde semicarbazone, is a potent, orally active anticonvulsant agent.[1]
[2] Preclinical studies have demonstrated its robust efficacy in various rodent models of tonic-
clonic and partial-complex seizures, suggesting its potential as a broad-spectrum antiepileptic
drug.[1] This document provides a comprehensive overview of the preclinical data for Co
102862, including its mechanism of action, quantitative efficacy in established seizure models,
and detailed experimental protocols.

Mechanism of Action

Co 102862 exerts its anticonvulsant effects primarily through the state-dependent blockade of
mammalian voltage-gated sodium channels.[1][3] This mechanism is crucial for its therapeutic
action, as it preferentially targets neurons that are firing excessively, a hallmark of seizure
activity, while having minimal effect on normal neuronal firing.

The key features of its mechanism of action include:

o State-Dependent Inhibition: Co 102862 shows a higher affinity for the inactivated state of
sodium channels compared to the resting state.[1][3] This means it is more effective at
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blocking channels that have been recently active, a characteristic of neurons involved in a

seizure.

» Slow Binding Kinetics: The binding of Co 102862 to the inactivated channels is a relatively
slow process.[3]

o Hyperpolarizing Shift: It shifts the steady-state availability curve of the sodium channels in a
hyperpolarizing direction, which reduces the number of channels available to open.[3]

o Delayed Recovery: Co 102862 significantly retards the recovery of sodium channels from
inactivation, further limiting their ability to sustain high-frequency firing.[3]

Compared to the established antiepileptic drug phenytoin, Co 102862 demonstrates a
significantly higher potency in blocking sodium channels, requiring more than 10-fold lower
concentrations to achieve comparable inhibition.[1]

Mechanism of Action of Co 102862
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Fig. 1: Co 102862 Signaling Pathway

Preclinical Efficacy Data

Co 102862 has demonstrated significant anticonvulsant activity in rodent models, particularly in
the Maximal Electroshock (MES) seizure test, which is a model for generalized tonic-clonic

seizures.
_ Route of Protective
Seizure ) . .
Model Species Administratio ED50 Index (Pl = Reference
ode
n TD50/ED50)
Maximal ]
Intraperitonea
Electroshock Rodent (p) 12.9 mg/kg 3.09 [2]
i.p.
(MES) P
Maximal
Electroshock Rodent Oral 1.59 mg/kg > 315 [2][4]
(MES)
Subcutaneou
S Intraperitonea
Rodent ) > 54 mg/kg - [2]
Pentylenetetr [ (i.p.)

azol (scPTZ)

Note: A higher Protective Index (PI) indicates a wider therapeutic window, suggesting a better
safety profile. The Pl of Co 102862 in the oral MES screen is notably higher than that of
established antiepileptic drugs like carbamazepine (Pl 101), phenytoin (P1 > 21.6), and
valproate (Pl 2.17).[2][4]

In the amygdala kindling model in rats, a model of partial-complex seizures, Co 102862 was
reported to be "virtually inactive"”.

Experimental Protocols

The following are detailed protocols for the key preclinical seizure models used to evaluate Co
102862.
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Maximal Electroshock (MES) Seizure Test

This test is used to identify compounds that prevent the spread of seizures.
Animals:
e Male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).

e Animals should be acclimatized to the laboratory environment for at least one week before
testing.

Materials:

Co 102862

Vehicle (e.g., 0.5% methylcellulose in water)

Electroshock device with corneal electrodes

Electrolyte solution (e.g., 0.9% saline)

Procedure:

Drug Administration: Administer Co 102862 or vehicle to groups of animals via the desired
route (intraperitoneal or oral). Doses should be selected to establish a dose-response curve.

e Pre-treatment Time: The time between drug administration and the application of the
electrical stimulus should be consistent and based on the pharmacokinetic profile of the
compound (typically 30 minutes to 2 hours).

o Stimulation: Apply a drop of electrolyte solution to the corneal electrodes and place them on
the corneas of the animal.

o Electrical Stimulus: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA
for rats at 60 Hz for 0.2 seconds).

o Observation: Observe the animal for the presence or absence of a tonic hindlimb extension
seizure. The absence of this tonic component is considered protection.
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+ Data Analysis: Calculate the percentage of animals protected at each dose and determine
the median effective dose (ED50) using a statistical method such as probit analysis.

Maximal Electroshock (MES) Seizure Test Workflow
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Fig. 2: MES Test Workflow

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is used to identify compounds that raise the seizure threshold.
Animals:

e Male mice (e.g., CF-1 strain).

Materials:

Co 102862

Vehicle (e.g., 0.5% methylcellulose in water)

Pentylenetetrazol (PTZ)

Saline (0.9%)

Procedure:

Drug Administration: Administer Co 102862 or vehicle to groups of animals intraperitoneally.
o Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes).

e PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the
scruff of the neck.

o Observation: Observe the animals for 30 minutes for the presence of clonic seizures
(characterized by clonus of the forelimbs, jaw, and/or vibrissae lasting for at least 5
seconds). The absence of clonic seizures is considered protection.

» Data Analysis: Calculate the percentage of animals protected at each dose and determine
the ED50.
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Subcutaneous Pentylenetetrazol (scPTZ) Test Workflow
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Fig. 3: scPTZ Test Workflow
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Pharmacokinetic Data

A study in rats following a single oral dose of approximately 10 mg/kg of [14C]Co 102862
revealed the following pharmacokinetic properties:
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Parameter

Observation

Reference

Pharmacokinetics

Multi-exponential in plasma
with an extensive distribution

phase.

Half-life

Long half-life for total
radioactivity compared to the

unchanged parent compound.

Metabolism

Extensively metabolized, with
the carboxylic acid derivative
being the major metabolite
found in urine, bile, and

plasma.

Distribution

Extensively distributed into all
tissues, with the highest
concentrations in fatty tissues

and secretory glands.

Elimination

Approximately 91% of the
administered radioactivity was
recovered within 120 hours in
intact rats and 48 hours in bile-
duct cannulated rats. The
majority (around 74%) was
excreted in the urine.
Enterohepatic circulation is an
important route of elimination

and reabsorption.

Tissue Retention

About 10% of the total
radioactivity remained in the
tissues after 5 days,
decreasing to approximately
3% by day 28. The carboxylic
acid metabolite was likely
responsible for this tissue

retention.
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Summary and Conclusion

Co 102862 is a potent, orally active anticonvulsant that acts as a state-dependent blocker of
voltage-gated sodium channels. It has demonstrated significant efficacy in the MES model of
generalized tonic-clonic seizures with a very high protective index, suggesting a favorable
safety profile. Its limited activity in the scPTZ and amygdala kindling models suggests a more
specific spectrum of action, primarily against seizure spread rather than seizure initiation. The
pharmacokinetic profile in rats indicates extensive metabolism and distribution. These
preclinical findings support the potential of Co 102862 as a promising candidate for the
treatment of certain types of epilepsy. Further investigation into its efficacy in other seizure
models and a more detailed toxicological profile would be beneficial for its continued
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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